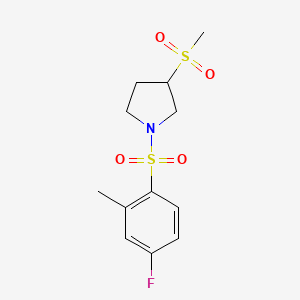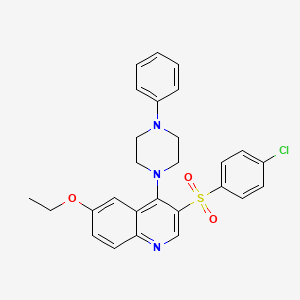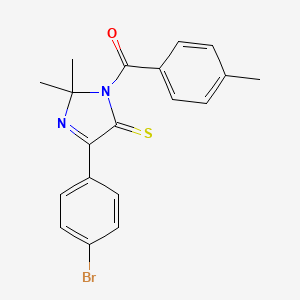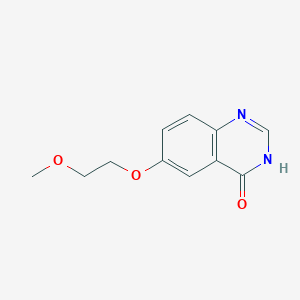
1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and pharmaceuticals . The compound also contains sulfonyl groups, which are common in various drugs and biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidine ring, with the sulfonyl groups attached at the 1 and 3 positions. The 4-fluoro-2-methylphenyl group would be attached to one of these sulfonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl groups and the fluorine atom could influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Green-Emitting Iridium(III) Complexes
Research by Constable et al. (2014) explores the development of green-emitting iridium(III) complexes, incorporating sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands, including variants with fluoro, sulfane, or sulfone groups. These complexes demonstrate significant potential in photoluminescence applications, showing high photoluminescence quantum yields (PLQYs) and structured emission spectra, making them suitable for use in OLEDs and other light-emitting devices. The detailed structural and photophysical characterization of these complexes underscores their utility in developing efficient and tunable light-emitting materials (Constable et al., 2014).
Molecular Conformations and Hydrogen Bonding
Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including derivatives with fluorophenyl and methylsulfonyl groups. These studies provide insight into the structural intricacies of these compounds, highlighting their potential for developing new materials and pharmaceuticals with tailored physical and chemical properties (Sagar et al., 2017).
Soluble Fluorinated Polyamides
Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their application in materials science. These polyamides exhibit remarkable solubility, thermal stability, and mechanical strength, alongside low dielectric constants and high transparency. Such properties make them excellent candidates for use in advanced electronic, optical, and aerospace applications, where high performance and durability are paramount (Liu et al., 2013).
Sulfenylation of Pyrroles and Indoles
Research by Gilow et al. (1991) on the methylsulfenylation of pyrroles and indoles introduces a methodology for functionalizing these heterocycles, which are core structures in many pharmaceuticals and organic materials. The study provides a valuable synthetic route for the introduction of sulfenyl groups into pyrroles and indoles, expanding the toolkit for constructing complex molecules with potential biological activity and material applications (Gilow et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S2/c1-9-7-10(13)3-4-12(9)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXOCWPUYBSRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2878079.png)





![1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2878086.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

